An In-depth Technical Guide to 2-Tert-butylpyrimidin-5-ol: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Tert-butylpyrimidin-5-ol: Properties, Synthesis, and Applications in Drug Discovery
Foreword: Unveiling a Versatile Heterocyclic Scaffold
In the landscape of medicinal chemistry, the pyrimidine core is a privileged scaffold, forming the basis of numerous therapeutic agents. The introduction of various substituents onto this heterocyclic ring system allows for the fine-tuning of physicochemical and pharmacological properties. 2-Tert-butylpyrimidin-5-ol is an intriguing building block that combines the steric bulk of a tert-butyl group with the versatile reactivity of a hydroxypyrimidine. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the physical and chemical properties, synthesis, and potential applications of this valuable, yet not extensively documented, chemical entity. By synthesizing available data with established chemical principles, we present a technical overview to facilitate its use in the design and development of novel therapeutics.
Physicochemical Properties: A Blend of Lipophilicity and Polarity
| Property | Value | Source/Method |
| IUPAC Name | 2-tert-butylpyrimidin-5-ol | PubChem[1] |
| CAS Number | 85929-96-0 | PubChem[1] |
| Molecular Formula | C₈H₁₂N₂O | PubChem[1] |
| Molecular Weight | 152.19 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline solid (predicted) | Inferred from similar hydroxypyrimidines[2] |
| Melting Point | Not experimentally determined. Predicted to be in the range of 150-180 °C. | |
| Boiling Point | Not determined. Likely to decompose at higher temperatures. | |
| Solubility | Predicted to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water and nonpolar solvents. | |
| pKa | Not experimentally determined. Predicted to have a pKa around 8-9 for the hydroxyl group and a lower pKa for the protonated pyrimidine nitrogen. | |
| LogP (XLogP3-AA) | 1.6 | PubChem (computed)[1] |
Expert Insights: The computed LogP value of 1.6 suggests that 2-tert-butylpyrimidin-5-ol possesses a moderate degree of lipophilicity, a desirable trait for drug candidates as it influences membrane permeability. The presence of the hydroxyl group and the pyrimidine nitrogens also imparts some polar character, suggesting a balance that could be advantageous for bioavailability. The prediction of a crystalline solid state is based on the properties of similar small heterocyclic molecules.
Synthesis and Purification: A Practical Approach
A key route for the synthesis of 2-tert-butylpyrimidin-5-ol involves the hydrolysis of a 2-tert-butyl-5-halopyrimidine precursor. A patented method highlights a robust procedure for this transformation.[3]
Synthetic Workflow
Caption: Synthetic workflow for 2-tert-butylpyrimidin-5-ol.
Detailed Experimental Protocol
This protocol is adapted from the principles outlined in patent EP0117883B1.[3]
Materials:
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2-tert-butyl-5-bromopyrimidine (or 2-tert-butyl-5-chloropyrimidine)
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Sodium methoxide
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Methanol (anhydrous)
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Elemental sulfur (catalyst)
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Hydrochloric acid (for workup)
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Sodium hydroxide (for workup)
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Organic solvent for extraction (e.g., ethyl acetate)
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Anhydrous sodium sulfate
Procedure:
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Reaction Setup: In a high-pressure reaction vessel (e.g., a Parr bomb), combine 2-tert-butyl-5-bromopyrimidine, a molar excess of sodium methoxide, and a catalytic amount of elemental sulfur (approximately 2.5-7.5 mole percent).
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Solvent Addition: Add anhydrous methanol as the solvent.
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Reaction Conditions: Seal the vessel and heat the reaction mixture to a temperature between 160-180°C. Maintain this temperature with stirring for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).
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Workup:
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Cool the reaction mixture to room temperature.
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Carefully neutralize the mixture with hydrochloric acid.
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Extract the aqueous phase with an organic solvent such as ethyl acetate.
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Wash the combined organic extracts with brine.
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Dry the organic layer over anhydrous sodium sulfate.
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-
Purification:
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Filter off the drying agent and concentrate the organic phase under reduced pressure.
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The crude product can be purified by acid-base extraction or recrystallization from a suitable solvent system to yield pure 2-tert-butylpyrimidin-5-ol.
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Causality Behind Experimental Choices:
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High Temperature: The hydrolysis of the halo-pyrimidine is often sluggish, and high temperatures are necessary to drive the reaction to completion.[3]
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Catalyst: The use of elemental sulfur as a catalyst has been shown to improve the yield and purity of the desired product by minimizing the formation of byproducts.[3]
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Anhydrous Conditions: While the overall reaction is a hydrolysis, using an anhydrous solvent initially with sodium methoxide prevents premature decomposition of the reagent and allows for a more controlled reaction.
Chemical Reactivity and Tautomerism
The reactivity of 2-tert-butylpyrimidin-5-ol is governed by the interplay of the electron-donating hydroxyl group and the electron-withdrawing pyrimidine ring, as well as the steric hindrance from the tert-butyl group.
Tautomerism
Hydroxypyrimidines can exist in tautomeric forms. For 2-tert-butylpyrimidin-5-ol, the keto-enol tautomerism is a key consideration.
Caption: Keto-enol tautomerism of 2-tert-butylpyrimidin-5-ol.
The equilibrium between these forms is influenced by the solvent and pH. In many cases, the hydroxyl form is favored, but the keto form can participate in certain reactions.
Key Reactions
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O-Alkylation and O-Acylation: The hydroxyl group can be readily alkylated or acylated under basic conditions to introduce a variety of functional groups, making it a versatile handle for library synthesis.
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Electrophilic Aromatic Substitution: The pyrimidine ring is generally electron-deficient; however, the strongly activating hydroxyl group can direct electrophilic substitution to the C4 and C6 positions. The steric bulk of the tert-butyl group will likely favor substitution at the C6 position.
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Nucleophilic Aromatic Substitution: The hydroxyl group can be converted into a better leaving group (e.g., a triflate), enabling nucleophilic substitution at the C5 position.
Characterization and Analytical Protocols
A comprehensive characterization of 2-tert-butylpyrimidin-5-ol is essential to confirm its identity and purity.
Spectroscopic Analysis
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the tert-butyl protons around 1.3-1.5 ppm. The aromatic protons on the pyrimidine ring will appear as singlets or doublets in the downfield region (typically 7.0-9.0 ppm), with their exact chemical shifts and coupling constants depending on the tautomeric form and solvent. The hydroxyl proton will be a broad singlet, and its chemical shift will be highly dependent on the concentration and solvent.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the quaternary and methyl carbons of the tert-butyl group (around 30-40 ppm and 25-30 ppm, respectively). The pyrimidine ring carbons will resonate in the aromatic region (typically 120-170 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretching band in the region of 3200-3600 cm⁻¹. C-H stretching vibrations from the tert-butyl group will be observed around 2960 cm⁻¹. The spectrum will also show characteristic C=C and C=N stretching vibrations for the pyrimidine ring in the 1400-1600 cm⁻¹ region.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (152.19 g/mol ). A prominent fragment ion corresponding to the loss of a methyl group from the tert-butyl cation is also expected.
Chromatographic Analysis
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Thin-Layer Chromatography (TLC): TLC is a valuable tool for monitoring the progress of the synthesis and for preliminary purity assessment. A suitable mobile phase would be a mixture of a polar and a nonpolar organic solvent, such as ethyl acetate and hexanes.
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High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative purity analysis and for purification. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, with a small amount of acid (e.g., formic acid or TFA) to improve peak shape, would be a suitable starting point.
Applications in Drug Discovery and Development
The 2-tert-butylpyrimidin-5-ol scaffold is a promising starting point for the development of new therapeutic agents. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
The tert-butyl group can serve several purposes in drug design:
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Increased Lipophilicity: As mentioned, it enhances membrane permeability.
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Metabolic Stability: The tert-butyl group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.
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Steric Shielding: It can be used to block or modulate interactions with biological targets.
The hydroxyl group provides a convenient point for modification, allowing for the exploration of structure-activity relationships (SAR) by introducing different substituents. This makes 2-tert-butylpyrimidin-5-ol an attractive building block for the synthesis of compound libraries for high-throughput screening.
Conclusion: A Building Block with Significant Potential
2-Tert-butylpyrimidin-5-ol represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a sterically demanding tert-butyl group and a reactive hydroxypyrimidine core offers a wealth of opportunities for the design of novel bioactive molecules. While a comprehensive set of experimental data is still emerging, this guide provides a solid foundation of its known and predicted properties, a practical synthetic route, and an overview of its potential applications. As the demand for novel chemical matter in drug development continues to grow, scaffolds like 2-tert-butylpyrimidin-5-ol are poised to play an increasingly important role in the quest for new and effective therapies.
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